molecular formula C18H24N2O4 B5156768 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B5156768
M. Wt: 332.4 g/mol
InChI Key: CGMUKJQZCJXOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as BMPPD, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of pyrrolidinediones and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for pain and inflammation. By inhibiting COX-2, 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anxiolytic and anticonvulsant effects. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for the study of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and its potential use in the treatment of pain and inflammation-related disorders. Another direction is to study its potential use in the treatment of epilepsy and anxiety disorders. Additionally, more research is needed to fully understand its biochemical and physiological effects and to determine its potential side effects.

Synthesis Methods

The synthesis of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-butoxyphenylacetic acid with thionyl chloride to form 4-butoxyphenylacetyl chloride. This is then reacted with morpholine to form 4-butoxyphenylacetyl morpholine. Finally, the reaction of this compound with succinic anhydride leads to the formation of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of epilepsy and anxiety disorders.

properties

IUPAC Name

1-(4-butoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-3-10-24-15-6-4-14(5-7-15)20-17(21)13-16(18(20)22)19-8-11-23-12-9-19/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUKJQZCJXOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

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